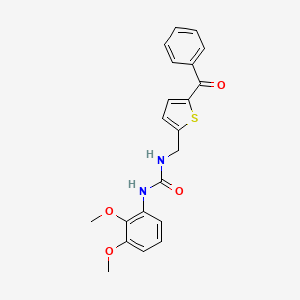

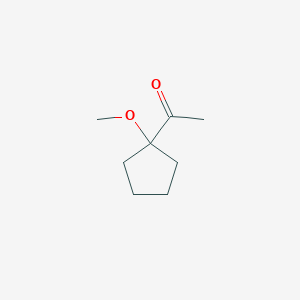

![molecular formula C10H12N2O2S B2798308 Methyl 2-[(methylcarbamothioyl)amino]benzoate CAS No. 105571-41-3](/img/structure/B2798308.png)

Methyl 2-[(methylcarbamothioyl)amino]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl anthranilate, also known as MA, methyl 2-aminobenzoate, or carbomethoxyaniline, is an ester of anthranilic acid . It has a strong and fruity grape smell, and one of its key uses is as a flavoring agent .

Synthesis Analysis

In organic synthesis, methyl anthranilate can be used as a source of the highly reactive aryne, benzyne. It is obtained by diazotization of the amine group using sodium nitrite which eliminates nitrogen and CO2 giving benzyne as an intermediate for Diels-Alder addition or other substitution at the ring .Molecular Structure Analysis

The molecular formula of Methyl anthranilate is C8H9NO2 .Chemical Reactions Analysis

Methyl anthranilate can be used to produce Schiff bases with aldehydes, many of which are also used in perfumery .Physical and Chemical Properties Analysis

Methyl anthranilate is a colorless to pale yellow liquid with a melting point of 24 °C and a boiling point of 256 °C. It has a density of 1.168 g/cm3 at 20 °C .Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Properties

Synthesis of Amino Acid Derivatives : Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB) has been identified as an efficient reagent for N-phthaloylation of amino acids and their derivatives. This process is highlighted for its simplicity, racemization-free nature, and excellent results across a variety of compounds, showcasing its utility in the synthesis of amino acid-related molecules (Casimir, Guichard, & Briand, 2002).

Chemical Reactions and Synthesis : Research into the cyclization reactions of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate has revealed that it exclusively yields 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, regardless of the base strength used. This specificity underscores the compound's role in facilitating precise chemical transformations (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

Plant Biology and Biochemistry

- Biosynthesis of Plant Scent Compounds : In the context of plant biology, methyl benzoate serves as a critical scent compound in snapdragon flowers, predominantly synthesized and emitted by the petal lobes to attract pollinators. This research underscores the enzymatic pathways leading to methyl benzoate production and its emission patterns, which align with pollinator activity, demonstrating a direct link between chemical synthesis and ecological interactions (Dudareva et al., 2000).

Pharmacology and Therapeutics

- Pharmacological Precursor : Methyl-2-formyl benzoate is recognized for its role as a bioactive precursor in the synthesis of pharmacologically active compounds. Its significance stems from a variety of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. This versatility makes it an essential scaffold in the development of new bioactive molecules, showcasing its importance in the pharmaceutical industry (Farooq & Ngaini, 2019).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 2-(methylcarbamothioylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c1-11-10(15)12-8-6-4-3-5-7(8)9(13)14-2/h3-6H,1-2H3,(H2,11,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZRLGMCOWVKPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NC1=CC=CC=C1C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

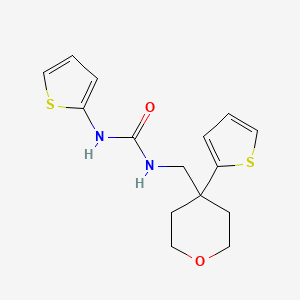

![4-tert-butyl-N-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide](/img/structure/B2798226.png)

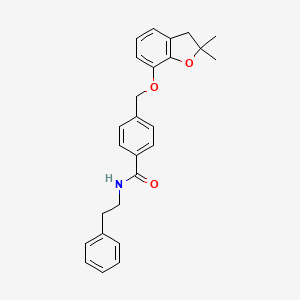

![4-ethoxy-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide](/img/structure/B2798233.png)

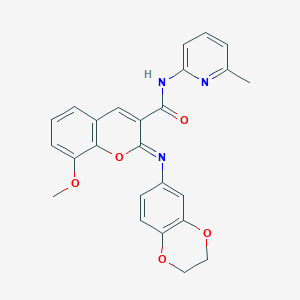

![N-[(3-chlorophenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2798241.png)

![1-{4-[(3-Fluorobenzyl)oxy]phenyl}methanamine](/img/structure/B2798242.png)

![N-(3-chlorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2798244.png)

![2-(1-Methylpyrazol-4-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1,3-thiazole-5-carboxamide](/img/structure/B2798248.png)